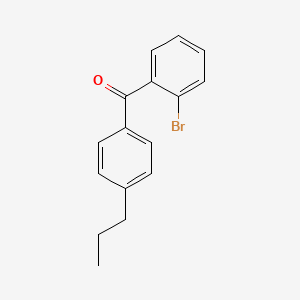

2-Bromo-4'-n-propylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJWLLALPZMUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641772 | |

| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-16-3 | |

| Record name | (2-Bromophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 2 Bromo 4 N Propylbenzophenone

Unraveling Friedel-Crafts Acylation for Benzophenone (B1666685) Synthesis

The Friedel-Crafts acylation is a cornerstone in the synthesis of aromatic ketones, including 2-Bromo-4'-n-propylbenzophenone. libretexts.org This reaction involves the introduction of an acyl group onto an aromatic ring. libretexts.orglibretexts.org In the context of synthesizing the target compound, this typically involves the reaction of n-propylbenzene with 2-bromobenzoyl chloride.

Catalytic Systems and Reaction Optimization

A crucial element of the Friedel-Crafts acylation is the use of a Lewis acid catalyst to activate the acylating agent. libretexts.org Aluminum chloride (AlCl₃) is a traditional and widely used catalyst for this purpose. libretexts.orglibretexts.org It facilitates the formation of a highly reactive acylium ion from the acyl chloride, which then acts as the electrophile in the substitution reaction with the aromatic ring. libretexts.orgyoutube.com

The reaction mechanism involves the coordination of the Lewis acid with the chlorine atom of the acyl chloride, leading to the generation of the acylium ion. youtube.comyoutube.com This electrophile is then attacked by the electron-rich aromatic ring of n-propylbenzene. youtube.comyoutube.com Subsequent loss of a proton from the aromatic ring and regeneration of the catalyst complete the reaction, yielding the desired benzophenone. youtube.comyoutube.com

The efficiency of the catalytic system can be influenced by several factors, including the purity of the catalyst and the reaction conditions. For instance, the reaction is often carried out under reflux with heating to facilitate the reaction. libretexts.org The choice of solvent can also play a role, though often the aromatic substrate itself can serve as the solvent if used in excess.

Purity Enhancement Techniques in Synthetic Preparations

Achieving high purity of the final product, this compound, is critical. Following the synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, the catalyst, and potentially isomeric byproducts.

Standard purification techniques are employed to isolate the target compound. These often include:

Quenching: The reaction is typically quenched, for example with a saturated aqueous solution of sodium sulfite, to decompose any remaining reactive species. chemicalbook.com

Extraction: The product is then extracted from the aqueous layer using an organic solvent like chloroform. chemicalbook.com

Washing: The organic layer is washed with brine and dried over an anhydrous salt such as sodium sulfate (B86663) to remove water. chemicalbook.com

Chromatography: For high purity, flash column chromatography using a silica (B1680970) gel stationary phase and a suitable solvent system (e.g., a mixture of hexane (B92381) and chloroform) is a common and effective method for separating the desired product from any impurities. chemicalbook.com

The success of these purification steps is often monitored by techniques like Thin Layer Chromatography (TLC).

Development of Novel Synthetic Pathways for Brominated Benzophenones

While Friedel-Crafts acylation is a dominant method, research continues to explore alternative and potentially more efficient or selective synthetic routes for brominated benzophenones. One such approach involves a one-pot conversion of aromatic bromides into ketones. chemicalbook.com This method utilizes n-butyllithium to generate an organolithium reagent from a brominated aromatic compound, which then reacts with an aldehyde. chemicalbook.com Subsequent oxidation yields the desired ketone. chemicalbook.com

Another area of development is the synthesis of precursors. For instance, methods for the continuous bromination of compounds like p-cresol (B1678582) to produce 2-bromo-4-methylphenol (B149215) have been developed to improve selectivity and yield while reducing side reactions. google.com While not directly for this compound, these advancements in bromination techniques could be adapted for the synthesis of necessary starting materials.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several areas offer opportunities for greener approaches.

One key area is the development of more environmentally friendly catalytic systems to replace traditional Lewis acids like aluminum chloride, which are often used in stoichiometric amounts and can generate significant waste. Research into reusable and less toxic catalysts is ongoing. For example, deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have been explored as dual-function catalysts and green solvents for Friedel-Crafts acylation. rsc.org These systems can offer high yields, regioselectivity, and the potential for catalyst recycling. rsc.org

Another green chemistry principle is the use of alternative energy sources. While not yet widely applied to this specific synthesis, photochemical methods, which utilize light to drive reactions, represent a greener alternative to conventional heating. ijpda.orgegrassbcollege.ac.in For example, the photoreduction of benzophenone to benzopinacol (B1666686) using sunlight is a well-known green chemistry experiment. ijpda.orgegrassbcollege.ac.inneliti.com Exploring photochemical pathways for the synthesis of this compound could lead to more sustainable processes.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

A ¹H NMR spectrum of 2-Bromo-4'-n-propylbenzophenone would be expected to reveal distinct signals for the aromatic protons on both phenyl rings and the aliphatic protons of the n-propyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide detailed information about the electronic environment and connectivity of the protons. For instance, the protons on the brominated phenyl ring would likely appear at different chemical shifts compared to those on the n-propyl substituted ring due to the differing electronic effects of the substituents. The n-propyl group would show characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂), and benzylic methylene (Ar-CH₂) protons, with specific multiplicities due to spin-spin coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would indicate their nature (aromatic, aliphatic, carbonyl). The carbonyl carbon of the benzophenone (B1666685) moiety would be expected to have a characteristic downfield chemical shift. The carbon atoms on the aromatic rings would have their chemical shifts influenced by the bromo and n-propyl substituents. For example, the carbon atom directly bonded to the bromine atom (ipso-carbon) would exhibit a specific chemical shift due to the 'heavy atom effect'. chemicalbook.com

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically over two or three bonds. docbrown.infodocbrown.info This would allow for the tracing of the proton connectivity within the n-propyl group and within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlations). youtube.com This would be crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). youtube.com HMBC is invaluable for establishing the connectivity between different parts of the molecule, for instance, connecting the n-propyl group to its phenyl ring and linking the two phenyl rings through the carbonyl group.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups and conformation.

Raman Spectroscopy Applications in Benzophenone Studies

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to FTIR. While no specific Raman data for this compound is available, studies on related benzophenone derivatives often utilize Raman spectroscopy to investigate molecular structure and intermolecular interactions. For some molecules, Surface-Enhanced Raman Scattering (SERS) can be used to significantly enhance the signal intensity. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The presence of a bromine atom introduces a characteristic isotopic pattern that is invaluable for its identification.

Upon ionization, typically through electron impact (EI), the molecule fragments in a predictable manner, providing clues to its structural arrangement. The molecular ion peak (M+) for this compound would appear as a doublet, with signals at M and M+2, corresponding to the two major isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance. youtube.comdocbrown.info

The primary fragmentation pathways for benzophenones involve the cleavage of the bonds adjacent to the carbonyl group. researchgate.netsemanticscholar.org For this compound, this would lead to the formation of several key fragment ions. The expected molecular weight of C16H15BrO is approximately 303.2 g/mol . The mass spectrum would therefore exhibit molecular ion peaks at m/z 302 and 304.

Key fragmentation pathways include:

Alpha-cleavage: The bond between the carbonyl carbon and the substituted phenyl rings can break. This can result in the formation of a bromobenzoyl cation ([C7H4BrO]+) or a propylbenzoyl cation ([C10H11O]+).

Loss of Bromine: A fragment corresponding to the loss of the bromine atom ([M-Br]+) is expected.

Loss of Propyl Group: Cleavage of the n-propyl group from the phenyl ring can occur, leading to a fragment ion at [M-C3H7]+.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C16H15BrO]+ | 302/304 | Molecular Ion (M, M+2) |

| [C9H11O]+ | 147 | Loss of bromophenyl radical |

| [C7H4BrO]+ | 183/185 | Bromobenzoyl cation |

| [C13H10O]+ | 182 | Loss of Br and C3H5 |

| [C7H4Br]+ | 155/157 | Bromophenyl cation |

| [C6H5]+ | 77 | Phenyl cation |

| [C3H7]+ | 43 | Propyl cation |

This table is based on established fragmentation patterns of substituted benzophenones and bromo-aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and purity assessment of volatile and semi-volatile compounds like this compound. researchgate.net In a typical GC-MS analysis, the compound is first separated from any impurities on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for its initial identification. researchgate.net

Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. By comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern as described in the previous section, the identity of this compound can be unequivocally confirmed. researchgate.netresearchgate.net

Purity assessment is achieved by examining the gas chromatogram for the presence of other peaks. A pure sample will ideally show a single sharp peak. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity analysis. Methods for the analysis of other benzophenone derivatives in various matrices have been extensively developed and validated, demonstrating the robustness of GC-MS for this class of compounds. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insight into the photophysical properties of this compound, which are largely dictated by the electronic transitions associated with its chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by the benzophenone chromophore. Benzophenones typically exhibit two characteristic absorption bands. researchgate.netscispace.com

n → π* Transition: This is a lower-energy, and thus longer-wavelength, transition involving the promotion of a non-bonding electron (n) from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. This transition is formally forbidden by symmetry rules, resulting in a weak absorption band (low molar absorptivity, ε). For benzophenone, this band typically appears in the range of 330-350 nm. cutm.ac.incentre-univ-mila.dz

π → π* Transition: This is a higher-energy, shorter-wavelength transition that involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic system and the carbonyl group. This is an allowed transition, leading to a strong absorption band (high molar absorptivity, ε). For benzophenone, this band is usually observed around 250 nm. cutm.ac.incentre-univ-mila.dz

The positions and intensities of these bands can be influenced by the substituents on the phenyl rings and the polarity of the solvent. The bromo and n-propyl groups are expected to cause shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in these absorption maxima compared to unsubstituted benzophenone. researchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Associated Orbitals |

| π → π | ~255 | High | Aromatic/Carbonyl π → π |

| n → π | ~340 | Low | Carbonyl n → π |

This table is based on the known spectroscopic properties of substituted benzophenones. researchgate.netscispace.com

Phosphorescence Spectroscopy for Triplet State Characterization

Benzophenone and its derivatives are well-known for their efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the lowest triplet state (T1). nih.govrsc.org This property makes phosphorescence spectroscopy a key technique for characterizing the triplet state of this compound.

Following excitation to the S1 state (primarily via the π → π* transition), the molecule can rapidly undergo ISC to populate the T1 state. The T1 state in benzophenones is typically of an n,π* character. Because the transition from the triplet state back to the singlet ground state (S0) is spin-forbidden, the lifetime of the triplet state is significantly longer than that of the singlet state, ranging from microseconds to seconds. libretexts.org

Phosphorescence is the radiative decay from the T1 state to the S0 ground state. The phosphorescence spectrum, typically measured at low temperatures (e.g., 77 K) to minimize non-radiative decay pathways, provides direct information about the energy of the triplet state. nih.govresearchgate.net The lifetime of the phosphorescence can also be measured, which is a critical parameter for understanding the reactivity of the triplet state. The presence of the heavy bromine atom in this compound is expected to enhance the rate of intersystem crossing due to spin-orbit coupling, potentially influencing the phosphorescence quantum yield and lifetime. tue.nl

Table 3: Predicted Phosphorescence Characteristics for this compound

| Property | Predicted Value | Method of Determination |

| Phosphorescence Emission Maximum | ~450 nm | Phosphorescence Spectroscopy |

| Triplet State (T1) Energy | ~69 kcal/mol | From 0-0 phosphorescence band |

| Triplet State Lifetime | Milliseconds | Time-Resolved Phosphorescence |

| Nature of Triplet State | n,π* | Spectroscopic & Computational Analysis |

This table is based on the known phosphorescent properties of substituted benzophenones. nih.govacs.orgacs.org

Reactivity and Reaction Mechanism Elucidation of 2 Bromo 4 N Propylbenzophenone

Photochemical Transformations and Excited State Dynamics

The photochemistry of benzophenones is a well-studied area. Upon absorption of UV light (around 350 nm), benzophenone (B1666685) is promoted from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. youtube.comyoutube.com This triplet state is responsible for the characteristic photoreactions of benzophenones. bgsu.edu

Photoreduction Pathways: Formation of Benzopinacols and Mechanistic Insights

A hallmark reaction of benzophenone is its photoreduction in the presence of a hydrogen-donating solvent, such as isopropyl alcohol, to form benzopinacol (B1666686). bgsu.edu The mechanism proceeds via the excited triplet state of the benzophenone abstracting a hydrogen atom from the solvent. youtube.comyoutube.com This process generates two radical intermediates: a benzhydrol radical (or ketyl radical) and a radical derived from the solvent. youtube.com Dimerization of two benzhydrol radicals results in the formation of benzopinacol. youtube.com

Determination of Photoreduction Quantum Efficiencies

For the parent benzophenone, the quantum yield of photoreduction can approach 2. This high efficiency is explained by a mechanism where the radical produced from the solvent can reduce a ground-state benzophenone molecule, thus regenerating the starting ketone and forming another ketyl radical. bgsu.edu This means a single photon absorption can lead to the reduction of two benzophenone molecules. bgsu.edu Specific quantum efficiency data for 2-Bromo-4'-n-propylbenzophenone is not available.

Influence of Solvent Polarity on Photochemical Behavior

Solvent polarity can significantly influence photochemical reactions by stabilizing polar intermediates or excited states. acs.org For benzophenone photoreduction, the nature of the solvent affects the dynamics of processes like electron and hydrogen atom transfer. acs.orgcore.ac.uk However, specific studies detailing the effect of solvent polarity on the photochemical behavior of this compound are not documented in the available literature.

Investigations into Other Photophysical Processes

The photophysical processes of benzophenone derivatives include fluorescence and phosphorescence. The transition from the excited singlet state back to the ground state can result in fluorescence, while the transition from the triplet state to the ground state results in phosphorescence. The triplet state is typically the reactive species in photoreduction reactions. core.ac.uk Studies on other brominated aromatic compounds have shown that the presence and position of a bromine atom can influence these photophysical properties. researchgate.net

Reactivity of the Bromine Substituent in Cross-Coupling Reactions

The carbon-bromine bond on an aromatic ring is a common reaction site for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura wikipedia.orglibretexts.org and Heck libretexts.orgorganic-chemistry.org reactions, are powerful methods for forming C-C bonds. In these reactions, an aryl bromide (like a bromobenzophenone) is coupled with another organic molecule.

Suzuki-Miyaura Coupling: This reaction typically couples an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. wikipedia.org The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org The mechanism also proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination to form the substituted alkene product. libretexts.orgmdpi.com

While these reactions are broadly applicable to aryl bromides, specific conditions, yields, and catalyst systems for this compound are not reported in the available literature.

Nucleophilic Aromatic Substitution Considerations

The reactivity of this compound is significantly influenced by the interplay of its functional groups. The benzophenone core, featuring a carbonyl group (C=O) bridging two phenyl rings, and the specific substitution pattern—a bromine atom at the ortho position of one ring and an n-propyl group at the para' position of the other—dictate its chemical behavior. A key reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr).

Aromatic rings are typically electron-rich and thus not prone to attack by nucleophiles. wikipedia.org However, the presence of strong electron-withdrawing groups can activate the ring, making it electrophilic enough to undergo nucleophilic substitution. wikipedia.orglumenlearning.com In this compound, the carbonyl group acts as a moderate electron-withdrawing group. Its ability to delocalize a negative charge is crucial for stabilizing the intermediate formed during an SNAr reaction. scialert.net

The generally accepted mechanism for SNAr is a two-step addition-elimination process. lumenlearning.com

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), in this case, bromine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglumenlearning.com The aromaticity of the ring is temporarily broken as the ipso-carbon becomes sp3-hybridized. lumenlearning.com

Elimination Step: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

The position of the electron-withdrawing group relative to the leaving group is critical. For the SNAr mechanism to be effective, the withdrawing group must be positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This placement allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group, significantly stabilizing the intermediate. lumenlearning.comlibretexts.org In this compound, the bromine atom is ortho to the carbonyl group. This arrangement is favorable for SNAr, as the stabilizing resonance structure involves the carbonyl oxygen.

In contrast, the n-propyl group on the second phenyl ring has a minor, slightly electron-donating effect through induction, which has a negligible impact on the reactivity of the first ring where the substitution occurs. The primary drivers of the reaction are the bromine's status as a good leaving group and the carbonyl's ability to stabilize the anionic intermediate.

The reactivity of halogens in SNAr reactions typically follows the trend F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-limiting step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com However, for chloro-, bromo-, and iodobenzenes, the reaction is generally exergonic, while for fluorobenzene, it can be endergonic due to the very strong C-F bond. nih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on this compound

| Factor | Description | Influence on Reactivity |

| Electron-Withdrawing Group | The carbonyl (C=O) group withdraws electron density from the aromatic ring. | Activates the ring for nucleophilic attack. |

| Leaving Group | Bromine atom at the C2 position. | A good leaving group for this type of reaction. |

| Substitution Pattern | Bromine is ortho to the activating carbonyl group. | This is an ideal position for stabilizing the Meisenheimer intermediate through resonance. libretexts.org |

| Nucleophile | Various nucleophiles (e.g., amines, alkoxides) can be used. | The strength and nature of the nucleophile will affect reaction rates and conditions. |

| para'-Substituent | The n-propyl group on the second ring. | Has a minimal electronic effect on the reaction site. |

Examination of Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound in both solution and the solid state is governed by a combination of intramolecular and intermolecular forces. These non-covalent interactions influence the molecule's conformation, crystal packing, and the accessibility of its reactive sites.

Intramolecular Interactions:

The most significant intramolecular interaction in this compound is the steric and electronic interplay between the ortho-bromine atom and the adjacent carbonyl group.

Steric Hindrance: The presence of the bulky bromine atom next to the carbonyl group forces the two phenyl rings to twist out of plane with respect to each other. In unsubstituted benzophenone, the dihedral angle between the phenyl rings is around 54-56°. researchgate.net In substituted benzophenones, particularly with bulky ortho groups, this twist angle can be significantly larger. researchgate.net This twisting disrupts the π-conjugation across the entire molecule, which can influence the electronic properties of the carbonyl group and, consequently, its ability to activate the ring for SNAr.

Electronic Repulsion: There is also electrostatic repulsion between the lone pair electrons of the bromine atom and the electron-rich carbonyl oxygen. This repulsion further contributes to the non-planar conformation of the molecule.

These intramolecular forces have a direct impact on reactivity. While the ortho position is electronically favorable for SNAr, the steric hindrance from the twisted phenyl ring could potentially impede the approach of a bulky nucleophile to the ipso-carbon.

Intermolecular Interactions:

In the condensed phase (solid or liquid), intermolecular forces dictate how molecules interact with each other and with solvent molecules. For this compound, the primary intermolecular forces are:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) creates a significant molecular dipole. These dipoles align in the condensed phase, leading to attractive intermolecular forces that influence properties like melting and boiling points. brainly.comchegg.com

London Dispersion Forces: As a relatively large molecule with numerous electrons, it exhibits significant London dispersion forces. brainly.com The long, flexible n-propyl chain particularly contributes to these van der Waals interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming weak to medium-strength non-covalent bonds with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules. mdpi.com These interactions can play a crucial role in the crystal packing of the solid. mdpi.com

The molecule lacks a hydrogen bond donor, so it does not participate in hydrogen bonding as a donor. brainly.com However, the carbonyl oxygen can act as a hydrogen bond acceptor if placed in a protic solvent like ethanol. scialert.net

Table 2: Summary of Molecular Interactions in this compound

| Interaction Type | Description | Potential Effect on Reactivity |

| Intramolecular Steric Hindrance | Repulsion between the ortho-bromine and the carbonyl group causes the phenyl rings to twist. | May hinder the approach of nucleophiles to the reaction center. |

| Intermolecular Dipole-Dipole | Attraction between the polar C=O groups of adjacent molecules. brainly.comchegg.com | Affects solvation and the energy required to break the crystal lattice for a reaction to occur. |

| London Dispersion Forces | Weak attractions due to temporary electron fluctuations, significant for the large molecule and n-propyl chain. brainly.com | Contributes to the overall stability of the condensed phase. |

| Halogen Bonding | The bromine atom can interact with electron-rich atoms on neighboring molecules. mdpi.com | Influences crystal structure and molecular packing, which can affect solid-state reactivity. |

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 N Propylbenzophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules in their ground state. For a molecule like 2-Bromo-4'-n-propylbenzophenone, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate various properties. researchgate.net These calculations would yield data on bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy could also be determined.

Post-Hartree-Fock Methods for Excited State Characterization

To investigate the behavior of the molecule in its excited states, more computationally intensive post-Hartree-Fock methods, or Time-Dependent DFT (TD-DFT), would be necessary. These methods are crucial for understanding the photophysical properties of the compound, such as its absorption and emission of light. For instance, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the peaks in an ultraviolet-visible (UV-Vis) absorption spectrum.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of various spectroscopic data. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be correlated with experimental findings to confirm the molecular structure and assign spectral features. researchgate.net For this compound, calculated vibrational frequencies would correspond to the stretching and bending modes of its functional groups, while predicted NMR chemical shifts for ¹H and ¹³C atoms would aid in the interpretation of experimental NMR spectra.

Conformational Analysis and Energy Minimization Studies

The presence of rotatable single bonds in this compound, particularly around the carbonyl group and the n-propyl chain, suggests the existence of multiple conformations. Conformational analysis and energy minimization studies would be performed to identify the most stable conformer(s). researchgate.net This typically involves systematically rotating the dihedral angles of interest and calculating the potential energy at each step to generate a potential energy surface. The conformers corresponding to the energy minima on this surface would represent the most likely shapes of the molecule.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps use a color scale to indicate regions of positive and negative electrostatic potential, revealing the likely sites for electrophilic and nucleophilic attack. nih.gov

Concluding Remarks

While the computational and theoretical investigation of this compound holds significant scientific interest, the necessary research to provide specific data for the sections outlined above has not yet been published. The methodologies described are standard approaches in computational chemistry and would be the basis for any future studies on this compound. Such research would provide valuable insights into its structure, properties, and potential applications.

Advanced Roles in Organic Synthesis and Materials Science Research

Function as Precursors and Synthetic Intermediates in Complex Molecule Construction

Halogenated benzophenones are recognized as valuable intermediates in organic synthesis. The presence of a bromine atom on one of the phenyl rings, as in 2-Bromo-4'-n-propylbenzophenone, introduces a highly functional handle for a variety of chemical transformations. This compound can serve as a foundational building block for constructing more intricate molecular architectures.

The primary utility of the bromo-substituent lies in its ability to participate in numerous coupling and substitution reactions. The carbon atom to which the bromine is attached becomes electrophilic, making it a target for nucleophilic attack. More significantly, the carbon-bromine bond is a standard reaction site for powerful carbon-carbon and carbon-heteroatom bond-forming reactions that are central to modern synthetic chemistry. While specific literature detailing the use of this compound is limited, the reactivity of similar compounds, such as 3-Bromo-4'-iso-propylbenzophenone, as intermediates in the synthesis of various organic compounds is known.

Key synthetic transformations available to brominated aromatic ketones include:

Cross-Coupling Reactions: The compound is an ideal substrate for transition-metal-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the precise attachment of new aryl, vinyl, or alkynyl groups, respectively, enabling the construction of complex bi-aryl systems and other extended conjugated structures.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple halobenzenes, SNAr reactions can be facilitated by the activating effect of the ketone group, allowing for the introduction of nucleophiles like amines, alkoxides, or thiolates.

Formation of Organometallic Reagents: The bromo-group can be converted into an organolithium or Grignard reagent, reversing its polarity and turning the molecule into a potent nucleophile for subsequent reactions with various electrophiles.

The n-propyl group on the second phenyl ring primarily influences the compound's physical properties, such as its solubility. For instance, linear alkyl chains like the n-propyl group can improve solubility in non-polar organic solvents, which is a practical advantage in many reaction setups.

Table 1: Potential Synthetic Reactions for this compound

| Reaction Type | Reagents/Catalyst | Potential Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Poly-aryl benzophenone (B1666685) derivative |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted benzophenone |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl-substituted benzophenone |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | Amino-substituted benzophenone |

| Nucleophilic Substitution | Strong nucleophile (e.g., NaOMe) | Methoxy-substituted benzophenone |

Exploration as Photosensitizers and Photoinitiators in Polymerization Research

Benzophenone and its derivatives are among the most widely used Type II photoinitiators in free-radical polymerization, a process critical for UV-curing of coatings, inks, and adhesives. nih.govsigmaaldrich.com Upon absorption of UV light, benzophenone is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state. This excited triplet state does not cleave directly but initiates polymerization by abstracting a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or thiol, to generate the free radicals that start the polymerization chain reaction. nih.govsigmaaldrich.com

The efficiency and spectral sensitivity of photoinitiators can be tuned by adding substituents to the benzophenone core. nih.govacs.org For this compound, the substituents are expected to modulate its photophysical properties in distinct ways:

Bromine Atom: The presence of a heavy atom like bromine is known to significantly increase the rate of intersystem crossing through spin-orbit coupling. This "heavy-atom effect" could potentially make this compound a highly efficient photosensitizer, as it would more rapidly populate the reactive triplet state essential for initiating polymerization.

n-Propyl Group: This alkyl group can enhance the compound's compatibility with and solubility in non-polar monomer and oligomer mixtures, which is crucial for achieving a homogeneous and efficient polymerization process.

While direct experimental data on the photoinitiating capability of this compound is not widely published, the known properties of other substituted benzophenones provide a strong basis for its potential in this area. acs.orgmdpi.com For example, studies on various benzophenone derivatives confirm that ring substitution significantly impacts the kinetics of photoreduction, a key step in its photoinitiation mechanism. acs.org

Table 2: General Photophysical Properties of Benzophenone Relevant to Photoinitiation

| Property | Typical Value/Characteristic | Role in Photoinitiation |

| Absorption Maxima (λmax) | ~250 nm (π→π), ~340 nm (n→π) | Determines the required wavelength of UV light for activation. mdpi.com |

| Intersystem Crossing (ISC) Yield | Nearly 100% | Efficiently populates the reactive triplet state. |

| Triplet State Energy (ET) | ~69 kcal/mol | Must be high enough to abstract hydrogen from the co-initiator. |

| Triplet State Lifetime | Microseconds (µs) to milliseconds (ms) | Provides a sufficient window for interaction with the co-initiator. |

Investigation in Supramolecular Assembly and Advanced Materials Development

Supramolecular chemistry involves the design of complex, ordered chemical systems held together by non-covalent interactions. Functional molecules can act as "tectons" or building blocks that self-assemble into larger, functional architectures. The structure of this compound makes it a candidate for incorporation into such systems.

Recent research has demonstrated that benzophenone itself can be integrated into supramolecular structures to create novel, photo-responsive materials. nih.govchemrxiv.org In one innovative approach, dipeptides were functionalized with benzophenone. nih.govchemrxiv.org These molecules were designed to self-assemble in water into long, worm-like micelles, forming a "supramolecular gel." nih.govchemrxiv.org Upon irradiation, the benzophenone units initiated polymerization of monomers in the surrounding solution, effectively using the self-assembled gel as a template to create crosslinked polymer structures with precisely controlled shapes, such as hollow-core tubes. nih.govchemrxiv.org

This compound could be employed in similar strategies for creating advanced materials:

Functional Handle: The bromine atom provides a reactive site for covalently linking the benzophenone unit to other molecules intended for self-assembly, such as peptides, polymers, or lipids.

Tuning Moiety: The n-propyl group can be used to fine-tune the solubility and packing parameters within the supramolecular assembly, influencing the final structure and properties of the material.

Photo-crosslinking: The benzophenone core retains its ability to initiate polymerization upon UV exposure, allowing the assembled supramolecular structure to be "locked" in place or used to template the formation of a surrounding polymer matrix.

Furthermore, brominated aromatic compounds are known intermediates in the synthesis of materials for organic electronics, such as Organic Light Emitting Diodes (OLEDs). For example, 2-Bromo-4-phenyldibenzo[b,d]furan is listed as an OLED intermediate. bldpharm.com This suggests that this compound could serve as a precursor for new classes of electro-active or photo-active polymers and materials with applications in electronics and photonics.

Future Directions and Emerging Research Avenues for 2 Bromo 4 N Propylbenzophenone

Novel Reaction Development and Mechanistic Discovery

The future of 2-Bromo-4'-n-propylbenzophenone in synthetic chemistry lies in the exploration of novel transformations and a deeper understanding of their underlying mechanisms. The presence of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, while the ketone functionality is a classic site for nucleophilic additions and photochemical reactions.

Future research should focus on:

Advanced Cross-Coupling Strategies: Developing new catalytic systems, potentially involving photoredox or dual nickel catalysis, to engage the C-Br bond in complex C-C and C-N bond formations. acs.org This could lead to the synthesis of novel derivatives with tailored electronic and steric properties.

Photochemical Transformations: Investigating the photoreduction of this compound in various hydrogen-donating solvents to synthesize pinacol-type products or other photochemically derived structures. bgsu.edu The influence of the bromo and propyl substituents on the excited state reactivity, including the efficiency of intersystem crossing and the lifetime of the triplet state, warrants detailed mechanistic investigation. acs.orgrsc.org

Asymmetric Synthesis: Designing chiral catalysts for the enantioselective reduction of the carbonyl group, leading to the formation of chiral secondary alcohols. These chiral building blocks could be valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Mechanistic Probes: Utilizing the compound as a model system to study the intricate details of reaction mechanisms. For instance, low-conversion studies and kinetic analysis of its reactions can provide valuable insights into regioselectivity and stereoselectivity.

High-Throughput Screening of Analogues for Targeted Research Applications

The structural backbone of this compound serves as a promising scaffold for the generation of large chemical libraries. High-throughput screening (HTS) of these analogues can accelerate the discovery of new molecules with desirable biological activities or material properties. nih.govresearchgate.net

Key areas for future HTS campaigns include:

Kinase Inhibitor Discovery: Protein kinases are crucial targets in drug discovery, particularly in oncology. nih.govnih.gov Libraries of this compound derivatives could be screened against a panel of kinases to identify potent and selective inhibitors. The benzophenone (B1666685) core can be functionalized to mimic the hinge-binding motifs common in many kinase inhibitors.

Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. Novel benzophenone-fused azetidinone derivatives have already shown promise in this area. nih.gov A library derived from this compound could be screened against a diverse panel of bacterial and fungal strains.

Materials Science: Screening for properties relevant to materials science, such as those applicable to organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Analogues could be evaluated for their thermal stability, electrochemical behavior, and photophysical properties to identify candidates for host or emitter materials in OLED devices. mdpi.com

| HTS Technique | Application for this compound Analogues | Potential Discoveries |

| Fluorescence-Based Assays | Screening for inhibitors of specific enzymes (e.g., kinases, proteases). nih.gov | Novel drug leads with specific biological targets. |

| Cell-Based Viability Assays | Assessing the antimicrobial or cytotoxic activity of compound libraries. researchgate.net | New antibiotic or anticancer agent candidates. |

| Differential Scanning Fluorimetry (DSF) | Identifying compounds that bind to and stabilize target proteins. | Probes for chemical biology and lead compounds for drug discovery. |

| Photoluminescence Quantum Yield (PLQY) Measurement | Evaluating the efficiency of light emission for OLED applications. | Advanced materials for next-generation displays and lighting. |

Integration with Advanced Spectroscopic and Imaging Techniques

The inherent photochemical reactivity of the benzophenone core makes this compound and its derivatives excellent candidates for use as advanced molecular probes. nih.gov Their integration with cutting-edge spectroscopic and imaging techniques can provide unprecedented insights into complex biological systems and material interfaces.

Future research will likely involve:

Photo-Cross-Linking Mass Spectrometry (PXL-MS): Developing photoactivatable cross-linkers based on the this compound scaffold. acs.orgnih.gov Upon UV activation, the benzophenone moiety can form covalent bonds with interacting proteins, allowing for the identification of protein-protein interactions and the mapping of binding sites within complex cellular environments. nih.govspringernature.com The bromo- and propyl- groups can be used to tune the reactivity and specificity of the probe.

Time-Resolved Spectroscopy: Employing femtosecond transient absorption spectroscopy to study the ultrafast excited-state dynamics of this compound. nih.govbris.ac.uk This can elucidate the influence of the substituents on the rates of intersystem crossing and hydrogen abstraction, which is crucial for designing more efficient photoprobes and photosensitizers. acs.org

Surface-Enhanced Raman Spectroscopy (SERS): Investigating the adsorption and orientation of this compound derivatives on plasmonic nanostructures. This could lead to the development of highly sensitive SERS-based sensors for detecting specific analytes.

Advanced Imaging: Functionalizing the molecule with fluorophores or other imaging agents to create multimodal probes. These could be used in super-resolution microscopy to visualize cellular structures and processes with high spatial and temporal resolution.

| Spectroscopic/Imaging Technique | Future Application for this compound | Information Gained |

| Photo-Cross-Linking Mass Spectrometry (PXL-MS) | As a photoactivatable probe to study protein-protein interactions. nih.gov | Identification of binding partners and interaction interfaces. |

| Femtosecond Transient Absorption Spectroscopy | To study the ultrafast photophysics and photochemistry. bris.ac.uk | Understanding of excited-state lifetimes and reaction pathways. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To study its interaction with biological macromolecules. | Structural details of binding pockets and conformational changes. |

| Confocal Fluorescence Microscopy | As a fluorescently tagged probe for cellular imaging. | Localization and tracking within cells and tissues. |

Theoretical Frameworks for Predictive Chemical Behavior

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. For this compound, theoretical frameworks can provide deep insights into its chemical behavior.

Promising areas for theoretical investigation include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the ground and excited-state properties of this compound and its derivatives. scialert.netchemrevlett.com This includes predicting UV-Vis absorption spectra, understanding the nature of electronic transitions (e.g., n→π* vs. π→π*), and calculating excited-state dipole moments. capes.gov.brresearchgate.net Such calculations can help in the design of molecules with specific photophysical properties.

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different solvent environments or within a biological binding pocket. bris.ac.uk This can provide information on solvation effects, conformational preferences, and the dynamics of interaction with a target molecule.

Reaction Pathway Modeling: Using quantum mechanics to calculate the transition states and reaction energies for proposed chemical transformations. nih.gov This can help in understanding reaction mechanisms and predicting the feasibility and regioselectivity of new reactions. researchgate.net For instance, modeling the photoredox catalytic cycles involving this compound can aid in optimizing reaction conditions. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR): Developing predictive models that correlate the structural features of a series of this compound analogues with their observed biological activity or material properties. This can guide the synthesis of more potent or efficient compounds.

Q & A

Basic: What synthetic methodologies are most effective for producing 2-Bromo-4'-n-propylbenzophenone, and how can reaction parameters be optimized?

Methodological Answer:

The primary synthesis involves bromination of 4'-n-propylpropiophenone using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions . Key parameters include:

- Reagent Ratios: A 1:1 molar ratio of substrate to brominating agent minimizes side reactions. Excess HBr can lead to over-bromination.

- Temperature Control: Maintaining 40–60°C prevents decomposition of intermediates.

- Addition Rate: Slow addition of H₂O₂ (e.g., via drip funnel) avoids exothermic splashing and ensures controlled radical formation .

- Stirring: Mechanical stirring (e.g., top stirrer with Teflon blades) is critical for heterogeneous mixtures .

Validation via GC-MS or NMR is recommended to confirm purity (>95%) and monitor byproducts .

Advanced: How can computational chemistry tools (e.g., DFT) elucidate the electronic and steric effects of substituents in this compound?

Methodological Answer:

Density functional theory (DFT) simulations, such as those implemented in the Colle-Salvetti correlation-energy framework, can model the compound’s electron density distribution and predict reactivity .

- Electrostatic Potential Maps: Identify electrophilic (bromine) and nucleophilic (carbonyl oxygen) sites.

- Transition-State Analysis: Study steric hindrance from the n-propyl group on reaction pathways (e.g., nucleophilic substitution).

- Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate reaction environments .

Pair computational results with experimental kinetic data to resolve discrepancies in reaction mechanisms .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for bromine (δ ~3.5–4.0 ppm for adjacent protons) and n-propyl groups (δ ~0.9–1.6 ppm). Compare with databases like SDBS .

- IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C-Br absorption at ~550–650 cm⁻¹ .

- Mass Spectrometry (EI-MS): Look for molecular ion [M⁺] at m/z 257.0 (C₁₀H₁₁BrO) and fragmentation patterns (e.g., loss of Br at m/z 177) .

- X-ray Crystallography: Use SHELXL or WinGX for crystal structure determination if single crystals are obtainable .

Advanced: How can researchers address contradictory yield data in bromination reactions under varying conditions?

Methodological Answer:

Contradictions often arise from:

- Bromine Source: HBr/H₂O₂ vs. Br₂. HBr offers better control but may require longer reaction times .

- Solvent Polarity: Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution vs. nonpolar solvents favoring radical pathways.

- Catalytic Impurities: Trace metals (e.g., Fe³⁺) in HBr can accelerate radical chain reactions, altering yields .

Resolution Strategy:

Design a fractional factorial experiment to isolate variables (e.g., solvent, temperature, catalyst).

Monitor intermediates via in-situ FTIR or Raman spectroscopy.

Validate reproducibility using strict anhydrous conditions and purified reagents .

Safety: What protocols mitigate risks when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (causes irritation per SDS) .

- Ventilation: Use fume hoods due to potential respiratory irritation from bromine vapors .

- Fire Safety: Avoid water jets; use CO₂ or alcohol-resistant foam for fires (classified under ADR Class 8) .

- Waste Disposal: Neutralize residual HBr with NaHCO₃ before aqueous disposal .

Advanced: What crystallographic software packages are suitable for resolving the structure of this compound derivatives?

Methodological Answer:

- SHELX Suite: SHELXL refines small-molecule structures using intensity data, handling twinning and disorder common in brominated aromatics .

- WinGX: Integrates tools for data reduction (SAINT) and absorption correction (SADABS) .

- ORTEP-3: Visualizes thermal ellipsoids to assess steric strain from the n-propyl group .

Validate structures against Cambridge Structural Database (CSD) entries for similar bromoketones .

Basic: How does the n-propyl substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The n-propyl group:

- Steric Effects: Hinders approach of bulky nucleophiles (e.g., Grignard reagents) to the carbonyl carbon.

- Electronic Effects: Electron-donating alkyl chain slightly deactivates the aromatic ring, slowing electrophilic substitution.

Optimization: Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids, where the propyl group minimally interferes .

Advanced: What strategies improve regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- Directing Groups: Introduce temporary groups (e.g., -NH₂) to steer bromine substitution.

- Microwave Synthesis: Enhances kinetic control in SNAr reactions, favoring para-substitution .

- Computational Screening: DFT predicts transition-state energies for competing pathways (e.g., meta vs. para functionalization) .

Validate with HPLC-MS to quantify regiomeric ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.